molecular formula C16H23N3O4S B11101254 4-(2-{3-[(4-Methylphenyl)sulfonyl]imidazolidin-1-yl}-2-oxoethyl)morpholine

4-(2-{3-[(4-Methylphenyl)sulfonyl]imidazolidin-1-yl}-2-oxoethyl)morpholine

Cat. No.: B11101254
M. Wt: 353.4 g/mol
InChI Key: NTNMJKMUPLGAAU-UHFFFAOYSA-N
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Description

1-[3-(4-METHYLBENZENESULFONYL)IMIDAZOLIDIN-1-YL]-2-(MORPHOLIN-4-YL)ETHAN-1-ONE is a complex organic compound featuring both imidazolidine and morpholine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-METHYLBENZENESULFONYL)IMIDAZOLIDIN-1-YL]-2-(MORPHOLIN-4-YL)ETHAN-1-ONE typically involves multiple steps:

    Formation of Imidazolidine Ring: The imidazolidine ring can be synthesized through the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the 4-Methylbenzenesulfonyl Group: This step involves the sulfonylation of the imidazolidine ring using 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the Morpholine Moiety: The final step includes the reaction of the sulfonylated imidazolidine with morpholine under suitable conditions, often involving a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-METHYLBENZENESULFONYL)IMIDAZOLIDIN-1-YL]-2-(MORPHOLIN-4-YL)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Reduced forms of the compound, potentially leading to the removal of the sulfonyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[3-(4-METHYLBENZENESULFONYL)IMIDAZOLIDIN-1-YL]-2-(MORPHOLIN-4-YL)ETHAN-1-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or bacterial infections.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-[3-(4-METHYLBENZENESULFONYL)IMIDAZOLIDIN-1-YL]-2-(MORPHOLIN-4-YL)ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(BENZENESULFONYL)IMIDAZOLIDIN-1-YL]-2-(MORPHOLIN-4-YL)ETHAN-1-ONE
  • 1-[3-(4-METHYLBENZENESULFONYL)IMIDAZOLIDIN-1-YL]-2-(PIPERIDIN-4-YL)ETHAN-1-ONE

Uniqueness

1-[3-(4-METHYLBENZENESULFONYL)IMIDAZOLIDIN-1-YL]-2-(MORPHOLIN-4-YL)ETHAN-1-ONE is unique due to the presence of both the 4-methylbenzenesulfonyl and morpholine groups, which confer distinct chemical properties and biological activities. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C16H23N3O4S

Molecular Weight

353.4 g/mol

IUPAC Name

1-[3-(4-methylphenyl)sulfonylimidazolidin-1-yl]-2-morpholin-4-ylethanone

InChI

InChI=1S/C16H23N3O4S/c1-14-2-4-15(5-3-14)24(21,22)19-7-6-18(13-19)16(20)12-17-8-10-23-11-9-17/h2-5H,6-13H2,1H3

InChI Key

NTNMJKMUPLGAAU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(C2)C(=O)CN3CCOCC3

Origin of Product

United States

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